[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a quinazoline core, a cyclohexyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves a multi-step process. One common method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) in methanol, resulting in high yields with broad functional group tolerance and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the amide or acetic acid moieties.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in methanol.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the specific modifications.
Scientific Research Applications
[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with DNA. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it can induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides: These compounds share the quinazoline core and exhibit similar biological activities.
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-propanoic acid: Another compound with a quinazoline core, used in similar research applications.
Uniqueness
[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[1-[[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H25N3O5/c24-16(21-13-20(12-17(25)26)9-4-1-5-10-20)8-11-23-18(27)14-6-2-3-7-15(14)22-19(23)28/h2-3,6-7H,1,4-5,8-13H2,(H,21,24)(H,22,28)(H,25,26) |
InChI Key |
RTEJHPMZPHGBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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